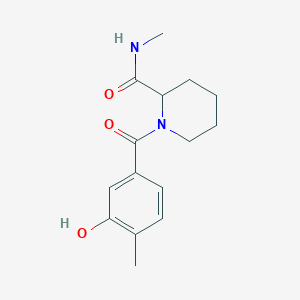![molecular formula C15H21NO5 B7588418 3-[3-(4-Methoxyphenoxy)propanoyl-methylamino]-2-methylpropanoic acid](/img/structure/B7588418.png)
3-[3-(4-Methoxyphenoxy)propanoyl-methylamino]-2-methylpropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[3-(4-Methoxyphenoxy)propanoyl-methylamino]-2-methylpropanoic acid, also known as MPPA, is a synthetic compound that has been developed for scientific research purposes. MPPA is a derivative of the amino acid valine and has been shown to have potential applications in a variety of research areas including neuroscience, cancer research, and drug discovery.
作用機序
The exact mechanism of action of 3-[3-(4-Methoxyphenoxy)propanoyl-methylamino]-2-methylpropanoic acid is not fully understood, but it is thought to act by modulating the activity of ion channels in the brain and other tissues. Specifically, 3-[3-(4-Methoxyphenoxy)propanoyl-methylamino]-2-methylpropanoic acid has been shown to bind to and activate the GABA-A receptor, which is involved in the regulation of neurotransmitter release and neuronal excitability.
Biochemical and Physiological Effects:
3-[3-(4-Methoxyphenoxy)propanoyl-methylamino]-2-methylpropanoic acid has been shown to have a variety of biochemical and physiological effects. In addition to its activity on ion channels and neurotransmitter release, 3-[3-(4-Methoxyphenoxy)propanoyl-methylamino]-2-methylpropanoic acid has also been shown to modulate the activity of certain enzymes and receptors involved in cellular signaling pathways.
実験室実験の利点と制限
One advantage of using 3-[3-(4-Methoxyphenoxy)propanoyl-methylamino]-2-methylpropanoic acid in scientific research is its specificity for certain ion channels and receptors. This specificity allows researchers to selectively target certain pathways and investigate their role in various physiological processes.
One limitation of 3-[3-(4-Methoxyphenoxy)propanoyl-methylamino]-2-methylpropanoic acid is its potential toxicity at high doses. Careful dosing and monitoring are necessary to ensure the safety of researchers working with this compound.
将来の方向性
There are several potential future directions for research involving 3-[3-(4-Methoxyphenoxy)propanoyl-methylamino]-2-methylpropanoic acid. One area of interest is in the development of new treatments for neurological disorders such as epilepsy and chronic pain. Additionally, further investigation into the anticancer properties of 3-[3-(4-Methoxyphenoxy)propanoyl-methylamino]-2-methylpropanoic acid may lead to the development of new cancer therapies.
Another potential future direction is in the development of new synthetic compounds based on the structure of 3-[3-(4-Methoxyphenoxy)propanoyl-methylamino]-2-methylpropanoic acid. These compounds may have improved specificity and potency compared to 3-[3-(4-Methoxyphenoxy)propanoyl-methylamino]-2-methylpropanoic acid itself, making them valuable tools for scientific research.
合成法
3-[3-(4-Methoxyphenoxy)propanoyl-methylamino]-2-methylpropanoic acid can be synthesized using a multi-step process that involves the reaction of valine with various reagents to produce the final product. The exact method of synthesis can vary depending on the desired purity and yield of the compound.
科学的研究の応用
3-[3-(4-Methoxyphenoxy)propanoyl-methylamino]-2-methylpropanoic acid has been shown to have a variety of potential applications in scientific research. One area of interest is in the field of neuroscience, where 3-[3-(4-Methoxyphenoxy)propanoyl-methylamino]-2-methylpropanoic acid has been shown to modulate the activity of certain ion channels in the brain. This modulation may have implications for the treatment of neurological disorders such as epilepsy and chronic pain.
3-[3-(4-Methoxyphenoxy)propanoyl-methylamino]-2-methylpropanoic acid has also been investigated for its potential use in cancer research. Studies have shown that 3-[3-(4-Methoxyphenoxy)propanoyl-methylamino]-2-methylpropanoic acid can inhibit the growth of certain cancer cell lines, making it a potential candidate for the development of new cancer treatments.
特性
IUPAC Name |
3-[3-(4-methoxyphenoxy)propanoyl-methylamino]-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5/c1-11(15(18)19)10-16(2)14(17)8-9-21-13-6-4-12(20-3)5-7-13/h4-7,11H,8-10H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYRMGKLHAAKKRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)C(=O)CCOC1=CC=C(C=C1)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(4-Methoxyphenoxy)propanoyl-methylamino]-2-methylpropanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methyl-6-[methyl(1-thiophen-2-ylethyl)carbamoyl]pyridine-3-carboxylic acid](/img/structure/B7588336.png)
![ethyl 4-{[(2E)-3-(2-furyl)prop-2-enoyl]amino}piperidine-1-carboxylate](/img/structure/B7588341.png)

![(3-Chloro-4-hydroxyphenyl)-[4-[(dimethylamino)methyl]piperidin-1-yl]methanone](/img/structure/B7588361.png)


![N-[2-(4-sulfamoylphenyl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B7588369.png)


![3-[1,4-Dioxane-2-carbonyl(methyl)amino]-2-methylpropanoic acid](/img/structure/B7588402.png)

![3-[[(E)-3-(2,3-dihydro-1-benzofuran-5-yl)prop-2-enoyl]-methylamino]-2-methylpropanoic acid](/img/structure/B7588410.png)

![3-[(5-Cyanopyridin-2-yl)-methylamino]-2-methylpropanoic acid](/img/structure/B7588433.png)